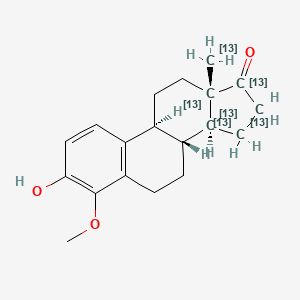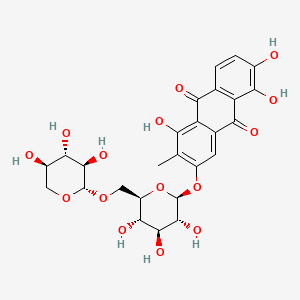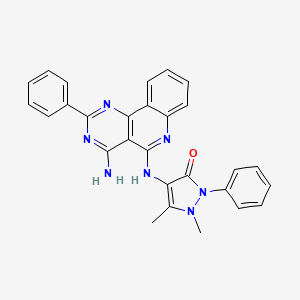![molecular formula C23H25ClN4O2 B12402625 1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MMV688844 is a piperidine-4-carboxamide compound identified for its potent activity against Mycobacterium abscessus, a rapidly growing mycobacterium known for causing difficult-to-treat pulmonary infections. This compound has shown promising bactericidal properties and is being explored for its potential in antimicrobial research .
準備方法
The synthesis of MMV688844 involves the preparation of piperidine-4-carboxamide derivatives. The synthetic route typically includes the reaction of piperidine derivatives with carboxylic acid derivatives under specific conditions. The exact industrial production methods are proprietary and not publicly disclosed, but they generally involve multi-step organic synthesis processes optimized for yield and purity .
化学反応の分析
MMV688844 undergoes various chemical reactions, primarily involving its interaction with DNA gyrase, an essential bacterial enzyme. The compound acts as an inhibitor, binding to the enzyme and preventing its normal function. Common reagents used in these reactions include organic solvents and catalysts that facilitate the binding process. The major product formed from these reactions is the inhibited DNA gyrase complex, which leads to bactericidal effects .
科学的研究の応用
MMV688844 has significant applications in scientific research, particularly in the field of antimicrobial drug discovery. It has been identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, making it a valuable candidate for developing new treatments for infections caused by this pathogen. The compound’s ability to inhibit DNA gyrase also makes it useful in studying bacterial DNA replication and repair mechanisms. Additionally, MMV688844’s bactericidal properties are being explored for potential therapeutic applications in treating other bacterial infections .
作用機序
The mechanism of action of MMV688844 involves its binding to the DNA gyrase enzyme in Mycobacterium abscessus. DNA gyrase is crucial for bacterial DNA replication and transcription. By inhibiting this enzyme, MMV688844 disrupts the normal DNA processes, leading to DNA damage and ultimately bacterial cell death. The molecular targets of MMV688844 are the gyrA and gyrB subunits of DNA gyrase, which are essential for the enzyme’s function .
類似化合物との比較
MMV688844 belongs to a class of compounds known as piperidine-4-carboxamides, which are novel bacterial topoisomerase inhibitors. Similar compounds include MMV688508 and MMV688845, which also exhibit inhibitory activity against Mycobacterium abscessus. MMV688844 stands out due to its higher potency and efficacy in inhibiting DNA gyrase. Other similar compounds include fluoroquinolones like moxifloxacin, which also target DNA gyrase but have different chemical structures and mechanisms of action .
特性
分子式 |
C23H25ClN4O2 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29) |
InChIキー |
LBEJUQWGEGOTNX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



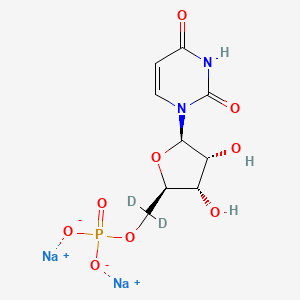
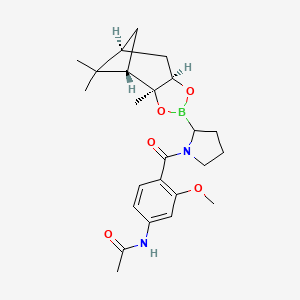
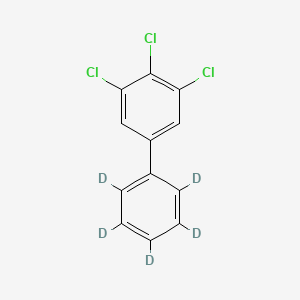
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
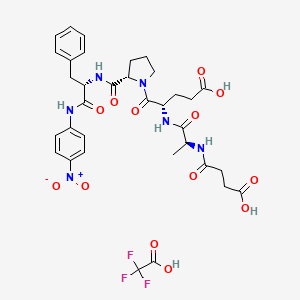
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)

